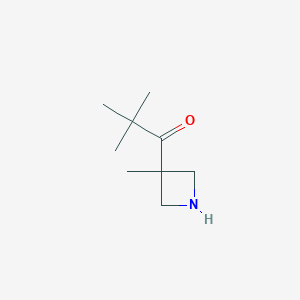

2,2-Dimethyl-1-(3-methylazetidin-3-yl)propan-1-one

Description

Properties

Molecular Formula |

C9H17NO |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

2,2-dimethyl-1-(3-methylazetidin-3-yl)propan-1-one |

InChI |

InChI=1S/C9H17NO/c1-8(2,3)7(11)9(4)5-10-6-9/h10H,5-6H2,1-4H3 |

InChI Key |

AKJJFDUFNZXWLV-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNC1)C(=O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Azetidine Ring Formation via Regio- and Diastereoselective Methods

A widely recognized approach to azetidine synthesis involves the regio- and diastereoselective ring closure of epoxy amines or related precursors under kinetic control. According to recent advances, the azetidine ring can be constructed from simple building blocks such as epoxides and amines through intramolecular nucleophilic ring-opening reactions catalyzed by bases or metal catalysts.

Superbase-Induced Cyclization : Using a superbase system (e.g., a mixture of butyllithium and potassium tert-butoxide) in tetrahydrofuran (THF) at low temperatures (−78 °C), epoxides bearing appropriate substituents undergo cyclization to form azetidines with high regio- and stereoselectivity. The method allows for control over the trans-configuration of substituents on the azetidine ring, which is crucial for the 3-methyl substitution pattern in the target compound.

Metal-Catalyzed Intramolecular Aminolysis : Lanthanide triflates such as lanthanum triflate (La(OTf)3) catalyze the intramolecular aminolysis of cis-3,4-epoxy amines, leading to azetidines under mild conditions. This method provides regioselective ring closure and tolerates various functional groups, facilitating the synthesis of substituted azetidines including 3-methyl derivatives.

Attachment of the 2,2-Dimethylpropanoyl Group

The 2,2-dimethylpropanoyl (tert-butyl ketone) moiety is typically introduced via acylation reactions:

Acylation of Azetidine Nitrogen : The azetidine nitrogen can be acylated using 2,2-dimethylpropanoyl chloride or anhydride in the presence of a base such as triethylamine. This step is usually performed after ring formation and methyl substitution to avoid interference with ring closure.

Alternative Carbonyl Introduction : In some synthetic routes, the ketone group may be introduced through oxidation of a corresponding alcohol precursor or via coupling reactions with appropriate carboxylic acid derivatives.

Representative Synthetic Procedure

Based on the literature, a representative synthesis might proceed as follows:

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| 1. Preparation of 3-methyl-substituted epoxide | Epichlorohydrin derivative with methyl substituent, base (e.g., NaH), solvent (DMF), 0 °C to room temperature | 3-Methyl oxirane intermediate | High regioselectivity |

| 2. Superbase-induced cyclization | Butyllithium + potassium tert-butoxide in THF, −78 °C | Formation of 3-methylazetidine ring | Trans stereochemistry favored |

| 3. Acylation with 2,2-dimethylpropanoyl chloride | Triethylamine, dichloromethane, 0 °C to room temperature | Formation of 2,2-Dimethyl-1-(3-methylazetidin-3-yl)propan-1-one | Mild conditions prevent ring opening |

| 4. Purification | Column chromatography or preparative HPLC | Pure target compound | Verified by NMR, MS |

Analytical and Mechanistic Insights

Kinetic Control and Stereoselectivity : Density Functional Theory (DFT) calculations confirm that the azetidine ring closure is kinetically controlled, favoring the trans-configuration of substituents due to lower activation barriers compared to alternative ring sizes or stereoisomers.

Functional Group Tolerance : Both superbase and La(OTf)3-catalyzed methods tolerate various functional groups, allowing for flexible substitution patterns including methyl groups at the 3-position.

Reaction Monitoring and Purity : Thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy are routinely used to monitor reaction progress and confirm product structure and purity.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Superbase-Induced Cyclization | Butyllithium, potassium tert-butoxide, THF | −78 °C, inert atmosphere | High regio- and stereoselectivity; scalable | Requires low temperature, air/moisture sensitive |

| La(OTf)3-Catalyzed Aminolysis | Lanthanum triflate, cis-3,4-epoxy amines | Reflux in dichloromethane, inert atmosphere | Mild conditions, functional group tolerance | Catalyst cost, limited to cis-epoxides |

| Acylation of Azetidine | 2,2-Dimethylpropanoyl chloride, triethylamine | 0 °C to room temperature, organic solvent | Efficient ketone installation | Sensitive to moisture, requires purified intermediate |

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-(3-methylazetidin-3-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Substitution reactions often involve halogenating agents, nucleophiles, and specific catalysts to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

2,2-Dimethyl-1-(3-methylazetidin-3-yl)propan-1-one has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development for various diseases.

Industry: It is used in the production of specialty chemicals, polymers, and other industrial materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(3-methylazetidin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The azetidine moiety in 2,2-Dimethyl-1-(3-methylazetidin-3-yl)propan-1-one distinguishes it from related compounds. Key analogs include:

Key Observations :

- Electronic Effects: Electron-donating methyl groups on the azetidine may enhance nucleophilicity, whereas sulfur-containing substituents (e.g., thiophene, thiazolidinone) alter redox properties .

Physicochemical and Spectroscopic Properties

- IR/NMR : Thiophene-substituted analogs exhibit characteristic C=O stretches at ~1666 cm⁻¹ and aromatic proton shifts in NMR (δ 7–8 ppm) . Azetidine derivatives may show distinct N-H or C-N stretches absent in sulfur-containing analogs.

- Optical Activity : Chiral analogs (e.g., (S)-2,2-dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one) display specific optical rotations ([α]D = -2.6), suggesting the target compound may exhibit enantiomer-dependent bioactivity .

Biological Activity

2,2-Dimethyl-1-(3-methylazetidin-3-yl)propan-1-one, also known by its CAS number 1936399-89-1, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential applications in medicine.

The chemical formula for this compound is C9H17NO. It features a propanone functional group attached to a substituted azetidine ring. The compound's structure can be represented as follows:

Research indicates that compounds containing azetidine rings often exhibit significant biological activities, including antimicrobial and anti-inflammatory properties. The specific mechanisms through which this compound exerts its effects are still under investigation. However, preliminary studies suggest it may interact with various biological targets, including enzymes and receptors involved in metabolic pathways.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of azetidine derivatives. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. A comparative analysis of related compounds revealed that modifications in the azetidine structure could enhance antibacterial activity.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| This compound | Pseudomonas aeruginosa | 24 µg/mL |

Anti-inflammatory Effects

The anti-inflammatory potential of azetidine derivatives has also been explored. In vitro studies demonstrated that these compounds could inhibit the production of pro-inflammatory cytokines in macrophages. The inhibition of NF-kB signaling pathways has been identified as a crucial mechanism for these effects.

Case Study 1: Efficacy Against Inflammatory Conditions

A study published in Journal of Medicinal Chemistry investigated the effects of various azetidine derivatives on inflammatory markers in a mouse model of arthritis. The results indicated that treatment with this compound resulted in a significant reduction in joint swelling and pain scores compared to control groups.

Case Study 2: Antibacterial Screening

Another study focused on the antibacterial efficacy of this compound against resistant strains of bacteria. The findings suggested that this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for antibiotic development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.